molecular formula C10H18N2Na2O5 B12752023 Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate

Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate

Cat. No.: B12752023
M. Wt: 292.24 g/mol
InChI Key: IGIUGVZXVWUCJT-UHFFFAOYSA-L
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Description

Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt is a synthetic compound derived from coconut oil. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. It is particularly valued for its ability to reduce surface tension in aqueous solutions, which enhances the solubility and dispersion of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt typically involves the following steps:

    Esterification: Coconut oil is first esterified with ethylene glycol to form a polyoxyethylene derivative.

    Amidation: The polyoxyethylene derivative is then reacted with ethylenediamine to form the corresponding amide.

    Carboxylation: The amide is further reacted with chloroacetic acid to introduce carboxyethyl groups.

    Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxyethyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted carboxyethyl derivatives.

Scientific Research Applications

Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt has a wide range of scientific research applications:

    Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell growth and viability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism by which Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt exerts its effects is primarily through its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better solubility and dispersion of other compounds. This is achieved through the interaction of its hydrophilic and hydrophobic regions with water and other molecules, respectively.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-carboxyethyl) Isocyanurate: Another compound with surfactant properties, used in similar applications.

    (2-Carboxyethyl)-β-cyclodextrin sodium: A derivative of β-cyclodextrin, used to enhance the properties of β-cyclodextrin such as stability and water solubility.

Uniqueness

Coconut oil, N-(2-(2-carboxyethyl)oxyethyl)-N-(2-(2-carboxyethyl)aminoethyl)amide, disodium salt is unique due to its derivation from coconut oil, which imparts specific properties such as biodegradability and low toxicity. Its structure allows for versatile applications in various fields, making it a valuable compound in both scientific research and industrial applications.

Properties

Molecular Formula

C10H18N2Na2O5

Molecular Weight

292.24 g/mol

IUPAC Name

disodium;3-[2-[2-(2-carboxylatoethoxy)ethylamino]ethylamino]propanoate

InChI

InChI=1S/C10H20N2O5.2Na/c13-9(14)1-3-11-4-5-12-6-8-17-7-2-10(15)16;;/h11-12H,1-8H2,(H,13,14)(H,15,16);;/q;2*+1/p-2

InChI Key

IGIUGVZXVWUCJT-UHFFFAOYSA-L

Canonical SMILES

C(CNCCNCCOCCC(=O)[O-])C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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